Product packaging for Z-Leu-Leu methyl ester(Cat. No.:)

Z-Leu-Leu methyl ester

Cat. No.: B8780092
M. Wt: 392.5 g/mol
InChI Key: FYKHRTVYUNLJLJ-ROUUACIJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Protected Peptides in Biochemical Studies

The use of protecting groups in peptide chemistry has been a cornerstone of the field since its early days. In the early 20th century, chemists like Emil Fischer began to unravel the structure of proteins, and with this came the challenge of synthesizing peptides in a controlled manner. numberanalytics.com The introduction of the benzyloxycarbonyl (Z) group by Max Bergmann and Leonidas Zervas in 1932 was a landmark achievement, providing a reliable method to temporarily block the amino group of an amino acid, allowing for the specific formation of peptide bonds. ias.ac.in This innovation, coupled with other advancements in peptide bond formation, paved the way for the synthesis of complex peptides and proteins, culminating in achievements like the chemical synthesis of oxytocin (B344502) by du Vigneaud in 1953. ias.ac.in

The development of solid-phase peptide synthesis (SPPS) by R.B. Merrifield in 1963 further revolutionized the field, making the synthesis of peptides faster and more accessible for a wide range of research applications. peptide.com These synthetic advancements allowed for the creation of a vast library of protected peptides, including Z-Leu-Leu methyl ester, which became instrumental in probing the intricate workings of biological systems. The ability to create peptides with specific sequences and modifications has been crucial for studying enzyme-substrate interactions, receptor binding, and other key biochemical processes. ias.ac.in

Significance of Dipeptidic Structures in Molecular Biology Research

Dipeptides, the simplest form of peptides, are more than just building blocks for larger proteins; they possess distinct biological activities and are involved in a multitude of physiological processes. numberanalytics.com Their small size and specific chemical properties allow them to interact with enzymes, receptors, and other cellular components with high specificity. In molecular biology research, dipeptides serve as valuable probes to understand protein structure and function. numberanalytics.com

The sequence of a dipeptide significantly influences its properties, such as hydrophobicity and charge, which in turn determine its biological activity. nih.gov For instance, some dipeptides act as neurotransmitters or neuromodulators, while others exhibit antioxidant or cell-signaling properties. numberanalytics.com The study of dipeptide structures has revealed that their aggregation patterns in crystals are not random but are dictated by the amino acid sequence, influencing properties like solvent inclusion. researchgate.net This understanding of dipeptide behavior is critical for designing molecules that can modulate specific biological pathways. Furthermore, cyclic dipeptides, or diketopiperazines, have emerged as promising scaffolds in drug discovery due to their rigid conformation and resistance to enzymatic degradation. nih.gov

Overview of this compound's Foundational Role in Mechanistic Investigations

This compound, and its non-protected counterpart L-leucyl-L-leucine methyl ester (LLOMe), have been pivotal in elucidating the mechanisms of lysosomal membrane permeabilization (LMP) and subsequent cell death pathways. biologists.comnih.gov Research has shown that LLOMe is a lysosomotropic agent, meaning it accumulates within lysosomes, the cell's acidic recycling centers. nih.govpnas.org

Inside the lysosome, LLOMe is thought to be converted by the thiol protease dipeptidyl peptidase I into a membranolytic product, leading to the disruption of the lysosomal membrane. pnas.org This disruption can trigger a cascade of events, including the release of cathepsins and other hydrolases into the cytosol, ultimately leading to apoptosis or other forms of cell death. biologists.comsigmaaldrich.com

Studies using this compound and related compounds have been instrumental in shaping the "lysosomal apoptotic pathway" model. biologists.com For example, research has demonstrated that LLOMe induces apoptosis in various immune cells and that this effect can be modulated by inhibitors of caspases and cathepsins. biologists.comsigmaaldrich.com The ability to induce and study LMP in a controlled manner has made this compound an invaluable tool for investigating the role of lysosomes in cellular homeostasis, disease, and as a potential target for therapeutic intervention. pubcompare.ai

Interactive Data Table: Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Research Application
This compoundC21H32N2O5392.49Studying lysosomal membrane permeabilization
L-leucyl-L-leucine methyl ester (LLOMe)C13H26N2O3258.36Inducing apoptosis via lysosomal disruption. pnas.orgsigmaaldrich.com
Z-Leu-Leu-Leu-H (aldehyde)C26H41N3O5475.62Proteasome and cathepsin K inhibitor. peptide.co.jppeptidepharma.com
Z-VAD(OMe)-FMKC23H31FN2O8494.5Caspase inhibitor. biologists.com
E64dC15H27N3O5329.39Cysteine cathepsin inhibitor. biologists.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H32N2O5 B8780092 Z-Leu-Leu methyl ester

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H32N2O5

Molecular Weight

392.5 g/mol

IUPAC Name

methyl (2S)-4-methyl-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoate

InChI

InChI=1S/C21H32N2O5/c1-14(2)11-17(19(24)22-18(12-15(3)4)20(25)27-5)23-21(26)28-13-16-9-7-6-8-10-16/h6-10,14-15,17-18H,11-13H2,1-5H3,(H,22,24)(H,23,26)/t17-,18-/m0/s1

InChI Key

FYKHRTVYUNLJLJ-ROUUACIJSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)OC)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)OC)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Z Leu Leu Methyl Ester

Advanced Strategies for Z-Leu-Leu Methyl Ester Synthesis

The construction of this compound requires precise control over peptide bond formation and the introduction of the terminal protecting groups. Solution-phase peptide synthesis is a classical and flexible approach for preparing such dipeptides. numberanalytics.com

Solution-Phase Peptide Synthesis Techniques

Solution-phase synthesis of dipeptides like this compound involves the stepwise coupling of protected amino acid derivatives in a suitable solvent. numberanalytics.comacs.org The process begins with the protection of the amino group of L-leucine with a benzyloxycarbonyl (Z) group and the esterification of the carboxyl group of a second L-leucine molecule to form L-leucine methyl ester. masterorganicchemistry.com The two protected precursors, Z-L-leucine and L-leucine methyl ester hydrochloride, are then coupled. orgsyn.org

A common method for activating the carboxylic acid of Z-L-leucine is through the use of a coupling reagent. Dicyclohexylcarbodiimide (DCC) is a classic example of such a reagent. scispace.com The reaction is typically carried out in a solvent like dichloromethane (B109758) (CH2Cl2) at a reduced temperature to minimize side reactions, followed by stirring at room temperature. scispace.com The use of additives, such as 1-hydroxybenzotriazole (B26582) (HOBt), can further enhance the efficiency of the coupling and suppress side reactions. orgsyn.org

More recent advancements have explored the use of other condensing agents. For instance, titanium tetrachloride (TiCl4) has been employed as a condensing agent in pyridine, offering a method for solution-phase dipeptide synthesis. mdpi.comnih.gov Microwave irradiation has also been utilized to accelerate these reactions, significantly reducing the required time from hours to minutes. mdpi.comnih.gov Another approach involves the use of hypervalent iodine compounds, such as IBA-OBz, which can facilitate dipeptide synthesis in short reaction times with high yields. frontiersin.org

The general scheme for the solution-phase synthesis of this compound can be summarized as follows:

Protection: The amino group of L-leucine is protected with the Z-group.

Esterification: The carboxyl group of L-leucine is converted to a methyl ester. nih.gov

Coupling: The Z-protected leucine (B10760876) is coupled with leucine methyl ester using a coupling agent.

Purification: The final product is purified to remove byproducts and unreacted starting materials.

Table 1: Comparison of Coupling Reagents for Dipeptide Synthesis

Coupling Reagent SystemTypical SolventKey AdvantagesRelevant Findings
DCC/HOBtDichloromethane (DCM), Dimethylformamide (DMF)Widely used, effective at suppressing racemization. orgsyn.orgpeptide.comHOBt additives form activated esters that reduce the risk of racemization. highfine.com
Titanium Tetrachloride (TiCl4)PyridineCan be combined with microwave heating for rapid synthesis. mdpi.comnih.govAchieves high yields in short reaction times while preserving chiral integrity. nih.gov
HBTU/N-Methyl MorpholineDimethylformamide (DMF)Efficient for the synthesis of N-cinnamoyl dipeptide esters. niscpr.res.inFacilitates rapid peptide bond formation. niscpr.res.in
IBA-OBzNot specifiedFast reaction times (10-20 minutes) and high yields. frontiersin.orgSuccessfully applied to various amino protecting groups like Boc and Cbz. frontiersin.org

Stereochemical Control and Racemization Prevention in Peptide Bond Formation

A critical challenge in peptide synthesis is the prevention of racemization at the α-carbon of the amino acid being activated. numberanalytics.com This is particularly a concern for amino acids with certain side chains and when using strong activation conditions. nih.gov The activation of the carboxyl group can lead to the formation of a racemizable intermediate. nih.gov

Several strategies are employed to maintain the stereochemical integrity of this compound during its synthesis:

Use of Additives: The addition of reagents like HOBt or its analogs to the coupling reaction mixture is a standard practice to suppress racemization. peptide.comhighfine.com These additives react with the activated amino acid to form an activated ester, which is less prone to racemization.

Choice of Coupling Reagent: The selection of the coupling reagent itself can influence the extent of racemization. nih.gov Some modern coupling reagents are specifically designed to minimize this side reaction.

Protecting Group Strategy: The nature of the N-terminal protecting group can also play a role. While the Z-group is generally effective, other protecting groups like 2-nitrobenzenesulfonyl (Ns) have been shown to suppress α-deprotonation and thus prevent racemization by promoting sulfonamide anion formation. chemrxiv.orgrsc.org

Reaction Conditions: Careful control of reaction temperature and the use of non-polar solvents can also help to minimize racemization.

Research has shown that for some amino acids, such as histidine and cysteine, the risk of racemization is particularly high. peptide.comnih.gov While leucine is less prone to racemization, maintaining stereochemical purity is still paramount for the synthesis of a well-defined dipeptide.

C-Terminal Methyl Esterification Approaches

The methyl ester at the C-terminus of this compound can be introduced through several methods. A straightforward approach is the direct esterification of L-leucine with methanol (B129727) in the presence of an acid catalyst, such as thionyl chloride or gaseous hydrochloric acid, prior to the coupling step. scispace.comnih.gov Trimethylchlorosilane (TMSCl) in methanol at room temperature has also been reported as an efficient system for the esterification of amino acids, providing good to excellent yields. nih.gov

An alternative strategy involves synthesizing the peptide on a solid support and then cleaving it to yield the C-terminal ester directly. ysu.am For example, peptides can be assembled on a 2-chlorotrityl or Wang resin. Subsequent treatment with anhydrous HCl in methanol can cleave the peptide from the resin and concurrently form the methyl ester. ysu.am This method can be advantageous as it allows for the use of solid-phase peptide synthesis (SPPS) techniques, which can simplify purification. ysu.am

Rational Design and Synthesis of this compound Analogs

The modification of the N-terminal protecting group and the C-terminal ester allows for the rational design of this compound analogs with tailored properties. These modifications can influence the molecule's function and its ability to permeate biological membranes.

Impact of N-Terminal Protecting Groups on Molecular Function

The N-terminal protecting group is crucial for directing the peptide synthesis process, but it also significantly influences the final molecule's biological and physicochemical properties. thermofisher.comspringernature.com The benzyloxycarbonyl (Z) group in this compound is a urethane-type protecting group that is relatively stable and can be removed by catalytic hydrogenation. google.com

Other commonly used N-terminal protecting groups include tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). thermofisher.comwikipedia.org The choice of protecting group can affect the solubility, conformation, and ultimately the biological activity of the peptide. For instance, replacing the Z group with other acyl groups or different carbamates can alter the molecule's hydrophobicity and its interactions with biological targets. scispace.com

Table 2: Common N-Terminal Protecting Groups and Their Characteristics

Protecting GroupAbbreviationDeprotection ConditionKey Characteristics
BenzyloxycarbonylZ or CbzCatalytic Hydrogenation, Strong AcidStable to mild acids and bases. thermofisher.comwikipedia.org
tert-ButoxycarbonylBocModerate to Strong Acid (e.g., TFA) thermofisher.comcreative-peptides.comCommonly used in Boc/Bzl solid-phase synthesis. wikipedia.org
9-FluorenylmethoxycarbonylFmocMild Base (e.g., Piperidine) thermofisher.comcreative-peptides.comUsed in Fmoc/tBu solid-phase synthesis, allows for milder deprotection. wikipedia.org

Modulation of Membrane Permeability via Ester Modifications

The C-terminal methyl ester of this compound can be modified to alter the dipeptide's membrane permeability. Esterification of carboxylic acids is a known strategy to increase the hydrophobicity and reduce the net negative charge of a molecule, which can facilitate its passage across cell membranes. rsc.org The ester can then be hydrolyzed by intracellular esterases to release the active carboxylic acid form. rsc.org

While this compound already possesses a methyl ester, the synthesis of analogs with different alkyl esters (e.g., ethyl, isopropyl, benzyl) can systematically vary the hydrophobicity. nih.gov Studies on other peptides have shown that such modifications can significantly impact their ability to cross cell membranes. nih.gov For example, amide-to-ester substitutions in the peptide backbone have been shown to improve membrane permeability, suggesting that the presence and nature of ester groups are critical determinants of this property. chemrxiv.orgresearchgate.netoup.com The rationale is that replacing an N-H group with an oxygen atom reduces the desolvation energy cost associated with moving through the lipid bilayer. chemrxiv.org

Research has demonstrated that even subtle changes, such as modifying the C-terminal ester, can have a profound effect on biological activity. nih.gov Therefore, the synthesis of a library of Z-Leu-Leu ester analogs could be a valuable approach to systematically study and optimize its potential as a cell-penetrating peptide fragment.

Incorporation of Non-Standard Amino Acid Residues and Azapeptides

The incorporation of non-standard amino acids involves replacing one of the leucine residues with an unnatural analogue. This can include residues with altered side chains, stereochemistry (e.g., D-amino acids), or backbone constraints. mdpi.com For instance, the introduction of an unsaturated amino acid like (Z)-α,β-didehydroleucine (ΔZLeu) can induce specific secondary structures, such as β-turns, which can be crucial for biological activity. nih.gov One study detailed the synthesis of an analogue of a chemotactic tripeptide, N-formyl-L-methionyl-ΔZleucyl-L-phenylalanine methyl ester, where the didehydroleucine residue was introduced using N-carboxy-(Z)-α,β-didehydroleucine anhydride. nih.gov This modification imposed a conformational restriction on the peptide backbone, leading to a bioselective activity profile. nih.gov

Azapeptides are peptidomimetics where the α-carbon of an amino acid residue is replaced by a nitrogen atom. nih.gov This substitution results in a loss of chirality at that position and can introduce a bend in the peptide chain, significantly impacting its conformation and interaction with biological targets. nih.govsemanticscholar.org Azapeptides have been investigated as inhibitors for various proteases, including cysteine and serine proteases. semanticscholar.orgmdpi.com

The synthesis of azapeptide analogues of this compound has been explored in the development of protease inhibitors. For example, aza-peptide aldehydes and ketones based on the Z-Leu-Leu sequence have been designed as novel and selective inhibitors. nih.gov Specifically, Z-Leu-Leu-azaLeu-CHO was developed as a potent inhibitor of the 20S proteasome. semanticscholar.org The general synthesis of azapeptides can be performed on a solid phase or in solution. acs.org A common solution-phase method involves the in situ formation of isocyanates from benzyl (B1604629) ester-protected amino acids using triphosgene, which then react with protected hydrazines to form the aza-dipeptide unit. acs.org Another approach for incorporating aza-amino acids into a peptide sequence on a solid support utilizes pre-activated, bench-stable Fmoc-protected benzotriazole (B28993) esters of aza-amino acids. biorxiv.org

The rationale for these modifications often stems from the desire to create analogues that mimic the transition state of amide bond hydrolysis, a key mechanism in protease inhibition. researchgate.net The replacement of a standard amino acid with an aza-amino acid can enhance metabolic stability against enzymatic degradation and improve selectivity for the target enzyme. nih.govscispace.com

Table 1: Examples of this compound Analogues with Non-Standard Residues

Compound/Analogue Modification Synthetic Approach Highlight Targeted Application/Finding Reference
N-formyl-L-methionyl-ΔZleucyl-L-phenylalanine methyl ester Replacement of Leu with (Z)-α,β-didehydroleucine (ΔZLeu) Use of N-carboxy-(Z)-α,β-didehydroleucine anhydride Induces a type II β-turn conformation; acts as a bioselective chemoattractant. nih.gov

Table 2: General Synthetic Strategies for Azapeptide Formation

Synthetic Strategy Key Reagents Phase Description Reference
Isocyanate Formation Triphosgene, N,N-diisopropylethylamine (DIPEA) Solution Benzyl ester-protected amino acids are converted to isocyanates in situ, which then react with protected hydrazines. acs.org
Pre-activated Building Blocks Fmoc-protected benzotriazole esters (aza-amino acid-OBt) Solid Enables automated solid-phase peptide synthesis (SPPS) for rapid and efficient incorporation of aza-residues. biorxiv.org

Enzymatic and Proteolytic Interactions of Z Leu Leu Methyl Ester Derivatives

Characterization of Lysosomal Cathepsin Modulation

Z-Leu-Leu methyl ester and its analogs serve as valuable tools for understanding the biology of lysosomes and the function of the enzymes within them. Their ability to be selectively processed within the lysosomal compartment leads to specific and observable downstream effects on lysosomal integrity and enzyme activity.

Interplay with Cathepsin C (Dipeptidyl Peptidase I)

The primary lysosomal enzyme that interacts with L-leucyl-L-leucine methyl ester (LLOMe), a derivative of this compound, is Cathepsin C, also known as Dipeptidyl Peptidase I (DPPI). Cathepsin C is a lysosomal cysteine protease that sequentially removes dipeptides from the N-terminus of protein and peptide substrates. LLOMe is a specific substrate for Cathepsin C. The enzymatic action of Cathepsin C on LLOMe is not a simple hydrolysis but a transpeptidation reaction. This process is the initiating step for the subsequent membranolytic events. The sensitivity of cells to LLOMe-induced apoptosis has been directly correlated with the intracellular levels of active Cathepsin C, highlighting the essential role of this enzyme in mediating the effects of the dipeptide ester.

Investigation of Membranolytic Polymer Formation and its Enzymatic Basis

The crucial event following the processing of LLOMe by Cathepsin C is the formation of membranolytic polymers. The dipeptidyl transferase activity of Cathepsin C leads to the polymerization of leucyl-leucine (B1605453) moieties, forming (Leu-Leu)n-OMe oligomers. mdpi.com These polymers, due to their hydrophobic nature, accumulate within the lysosome and disrupt the integrity of the lysosomal membrane. nih.gov This disruption, known as lysosomal membrane permeabilization (LMP), is a key consequence of LLOMe treatment. The enzymatic basis of this process is firmly rooted in the catalytic action of Cathepsin C; inhibition of this enzyme prevents the formation of these membranolytic products and the subsequent lysosomal damage. mdpi.comnih.gov

Effects on Cysteine Cathepsin Activity and Stability within Lysosomes

The LMP induced by the Cathepsin C-mediated polymerization of LLOMe has profound effects on other lysosomal cysteine cathepsins, such as Cathepsin B and Cathepsin L. Contrary to some initial hypotheses, LMP does not lead to the release of these active cathepsins into the cytosol. Instead, the permeabilization of the lysosomal membrane results in the rapid inactivation and subsequent degradation of these proteases within the lysosome itself. nih.govnih.gov This inactivation is a direct consequence of the disruption of the acidic lysosomal environment, which is essential for the stability and activity of these enzymes. Studies have shown that while LLOMe treatment leads to a loss of cysteine cathepsin activity, this can be mitigated by the inhibition of Cathepsin C, further cementing the role of this enzyme as the primary initiator of this cascade. nih.govnih.gov In essence, LLOMe transforms lysosomes into self-destructive organelles, leading to the degradation of their own enzymatic machinery. nih.govnih.gov

Inhibitory Profiles Against Calpain Proteases

Derivatives of this compound, particularly those modified at the C-terminus to an aldehyde, such as Z-Leu-Leu-H (Z-Leu-Leu-CHO), have been investigated as inhibitors of calpains. Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases involved in various cellular processes.

Structure-Activity Relationships for Dipeptidyl Calpain Inhibitors

The inhibitory potency of dipeptidyl aldehydes against calpains is significantly influenced by the nature of the amino acid residues at the P2 and P1 positions (following the Schechter and Berger nomenclature), as well as the N-terminal blocking group. A leucine (B10760876) residue at the P2 position is generally preferred for calpain inhibition. allpeptide.com

Studies on a series of di- and tripeptidyl aldehydes have revealed key structure-activity relationships:

P1 Residue: The residue at the P1 position, adjacent to the C-terminal aldehyde, plays a critical role in determining inhibitory potency. For instance, peptidyl aldehydes with norleucine (nLeu) or methionine (Met) at the P1 position tend to be potent inhibitors of calpains. allpeptide.com

N-terminal Blocking Group: The N-terminal blocking group also modulates the inhibitory activity. Carbobenzoxy (Z) and 4-phenyl-butyryl (PB) groups have been shown to be effective. For example, both Z-Leu-Met-H and PB-Leu-Met-H are potent inhibitors of calpain I. allpeptide.com

C-terminal Aldehyde: The aldehyde functionality is crucial for the reversible, competitive inhibition of these cysteine proteases. allpeptide.com

The following table presents the inhibitor constants (Ki) for various peptidyl aldehydes against calpain I and calpain II, illustrating these structure-activity relationships. allpeptide.com

InhibitorCalpain I Ki (μM)Calpain II Ki (μM)
Z-Leu-nLeu-H0.120.12
PB-Leu-nLeu-H0.140.12
Ac-Leu-Leu-nLeu-H0.100.15
Z-Leu-Met-H0.0360.070
PB-Leu-Met-H0.0360.050
Ac-Leu-Leu-Met-H0.0800.15
Z-Leu-Phe-H0.150.28
PB-Leu-Phe-H0.180.32

Comparative Analysis of Calpain Isoform Selectivity

The selectivity of dipeptidyl aldehyde inhibitors for different calpain isoforms, such as calpain I (μ-calpain) and calpain II (m-calpain), is a critical aspect of their inhibitory profile. While the substrate specificities of calpain I and calpain II are similar, they are not identical, which is reflected in their interaction with inhibitors. allpeptide.com

For some inhibitors, such as Z-Leu-nLeu-H and PB-Leu-nLeu-H, the Ki values for calpain I and calpain II are nearly identical, indicating a lack of isoform selectivity. In contrast, other inhibitors exhibit a discernible, albeit modest, preference. For example, Z-Leu-Met-H, PB-Leu-Met-H, Z-Leu-Phe-H, and PB-Leu-Phe-H show approximately a two-fold higher affinity for calpain I over calpain II. allpeptide.com This suggests that subtle differences in the active sites of the calpain isoforms can be exploited to achieve some degree of selective inhibition. However, a general rule for predicting isoform selectivity based on the inhibitor structure is not readily apparent from the available data. allpeptide.com It is also noteworthy that these peptidyl aldehydes are not entirely specific for calpains and can also inhibit other cysteine proteases like cathepsins L and B, often with high affinity. allpeptide.com

The following table provides a comparative view of the inhibitory constants of selected peptidyl aldehydes against calpain I, calpain II, cathepsin L, and cathepsin B. allpeptide.com

InhibitorCalpain I Ki (μM)Calpain II Ki (μM)Cathepsin L Ki (μM)Cathepsin B Ki (μM)
Z-Leu-nLeu-H0.120.120.00120.15
Ac-Leu-Leu-nLeu-H0.100.150.00050.12
Z-Leu-Met-H0.0360.0700.00400.18
Ac-Leu-Leu-Met-H0.0800.150.00200.10

Engagement with the Ubiquitin-Proteasome System Through Related Analogs

The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation in eukaryotic cells, regulating a multitude of cellular processes by selectively removing targeted proteins. The system functions through a cascade of enzymes that attach ubiquitin, a small regulatory protein, to substrates, marking them for degradation by the proteasome, a large multi-catalytic protease complex. Analogs of this compound, particularly peptide aldehydes, have been instrumental in studying the function and inhibition of this system.

Mechanisms of Proteasome Inhibition by Tripeptidyl Aldehyde Derivatives

Tripeptidyl aldehyde derivatives that are structurally related to this compound have been identified as potent inhibitors of the proteasome's catalytic activity. These compounds typically feature a peptide sequence that mimics the proteasome's substrate recognition sites and a C-terminal aldehyde group that acts as a "warhead," reacting with the active site threonine residue of the proteasome's β-subunits.

Research has demonstrated a significant difference in inhibitory potency between di- and tripeptidyl aldehydes. For instance, the tripeptide aldehyde benzyloxycarbonyl-leucyl-leucyl-leucinal (Z-LLL-al) is a powerful inhibitor of proteasome activity. nih.gov In contrast, the dipeptide aldehyde benzyloxycarbonyl-leucyl-leucinal (Z-LL-al), a closer analog to the core Z-Leu-Leu structure, is a much weaker inhibitor of the proteasome while still potently inhibiting other proteases like calpain. nih.gov

The mechanism of inhibition involves the formation of a reversible covalent bond—a hemiacetal—between the aldehyde's carbonyl carbon and the hydroxyl group of the N-terminal threonine in the proteasome's active site. The peptide portion of the inhibitor directs it to the specific catalytic sites within the proteasome complex. The length of the peptide chain is crucial for potency; tripeptides like Z-LLL-al show significantly stronger inhibition of the proteasome's chymotrypsin-like activity compared to dipeptides. nih.gov This suggests that the P3 residue (the third amino acid from the C-terminus) plays a key role in the inhibitor's binding affinity and specificity for the proteasome's active site.

Table 1: Comparative Inhibition of Proteasome Activities by Peptide Aldehydes This table details the 50% inhibitory concentrations (IC50) of Z-LLL-al and Z-LL-al against different proteolytic activities of the proteasome, based on in vitro assays.

CompoundProteasome Activity AssayIC50
Z-LLL-alZ-LLL-MCA Degradation100 nM
Suc-LLVY-MCA Degradation850 nM
Z-LL-alZ-LLL-MCA Degradation110 µM
Suc-LLVY-MCA Degradation120 µM
Data sourced from a study on the differential inhibition of calpain and proteasome activities. nih.gov

Influence on Targeted Protein Degradation Pathways

By blocking the catalytic core of the proteasome, peptide aldehyde inhibitors effectively halt the degradation of proteins marked with ubiquitin. This leads to the accumulation of polyubiquitinated proteins within the cell, a hallmark of proteasome inhibition. sigmaaldrich.com The disruption of the ubiquitin-dependent proteolytic pathway has profound effects on numerous cellular functions that rely on the timely degradation of regulatory proteins. nih.gov

These cellular functions include cell cycle progression, signal transduction, and apoptosis. For example, the degradation of cyclins is essential for the orderly progression through the cell cycle, and proteasome inhibition can cause cell cycle arrest. Similarly, the transcription factor NF-κB is activated when its inhibitor, IκB, is ubiquitinated and degraded by the proteasome. Proteasome inhibitors block this degradation, thereby preventing NF-κB activation. The accumulation of ubiquitin-protein conjugates following treatment with proteasome inhibitors serves as direct evidence of the inhibition of this targeted degradation pathway. sigmaaldrich.com

Caspase Regulation by Peptide Fluoromethyl Ketone Derivatives

Caspases are a family of cysteine proteases that play essential roles in the orchestrated execution of apoptosis (programmed cell death) and in inflammatory responses. nih.gov Peptide derivatives containing a C-terminal fluoromethyl ketone (FMK) group are widely utilized as potent and specific caspase inhibitors, allowing for the detailed study of their roles in proteolytic cascades.

Irreversible Binding Characteristics with Caspase Active Sites

Peptide fluoromethyl ketones are classified as irreversible inhibitors. koreascience.kr Their mechanism of action relies on the high electrophilicity of the carbonyl carbon adjacent to the fluorine atom. mdpi.com The peptide sequence of the inhibitor mimics the natural substrate of a specific caspase, guiding the inhibitor to the enzyme's active site.

Once the inhibitor is bound, the catalytic cysteine residue in the caspase's active site performs a nucleophilic attack on the ketone's carbonyl carbon. mdpi.com This results in the formation of a stable, covalent thioether linkage between the enzyme and the inhibitor. koreascience.krnih.gov The fluorine atom acts as a good leaving group, facilitating this irreversible alkylation of the active site cysteine. nih.gov This covalent modification permanently inactivates the enzyme, as it can no longer participate in the catalytic cycle. The specificity of these inhibitors can be modulated by altering the amino acid sequence. For example, tetrapeptide sequences can achieve greater specificity for particular caspases compared to di- or tripeptides. mdpi.comresearchgate.net

Consequence on Proteolytic Cascade Initiation

The irreversible inhibition of caspases by peptide FMK derivatives has significant consequences for the initiation and propagation of proteolytic cascades. Apoptosis, for instance, is driven by a cascade of caspase activation. Initiator caspases (like caspase-8 and caspase-9) are activated by specific cellular signals, and they, in turn, cleave and activate executioner caspases (like caspase-3). These executioner caspases are responsible for cleaving a broad range of cellular proteins, leading to the characteristic morphological changes of apoptosis.

Broad-spectrum or "pan-caspase" inhibitors, such as Z-VAD-fmk (benzyloxycarbonyl-Val-Ala-Asp-fluoromethyl ketone), can bind to and inactivate a wide range of caspases. mdpi.comnih.gov By inhibiting initiator caspases, these compounds can prevent the activation of the entire downstream cascade, effectively blocking the onset of apoptosis. semanticscholar.org Similarly, inhibiting executioner caspases directly prevents the degradation of key cellular substrates, thereby halting the final steps of programmed cell death. The use of these inhibitors has been crucial in demonstrating the central role of caspases in apoptosis and inflammation. nih.gov

Cellular and Subcellular Effects Mediated by Z Leu Leu Methyl Ester Derivatives

Dynamics of Lysosomal Membrane Permeabilization (LMP)

LMP is a critical event initiated by Z-Leu-Leu methyl ester derivatives, leading to the loss of lysosomal integrity and the potential release of its contents into the cytosol. semanticscholar.org This process is not merely a passive rupture but a dynamic series of events with specific underlying mechanisms.

The destabilization of lysosomal membranes by LLOMe is a multi-step process that begins with its accumulation within the lysosome. cancer.gov Once inside this acidic compartment, LLOMe is converted by the lysosomal thiol protease dipeptidyl peptidase I (DPPI), also known as cathepsin C, into a membranolytic form, (Leu-Leu)n-OMe, where n is greater than or equal to three. nih.govmedchemexpress.com These metabolites are thought to have detergent-like properties that directly damage the lysosomal membrane, leading to its permeabilization. pnas.org This enzymatic conversion is crucial for the cytotoxic effects of LLOMe, as cells with lower levels of DPPI are less sensitive to the compound. nih.gov The accumulation of these membranolytic products is believed to cause osmotic swelling and eventual rupture of the lysosome. researchgate.netnih.gov

Studies have shown that even sub-apoptotic concentrations of LLOMe can cause a rapid and complete loss of the lysosomal proton gradient, a key indicator of LMP. biologists.comnih.gov Interestingly, at these lower concentrations, lysosomes may transiently lose their acidity but can subsequently recover and re-acidify within hours, suggesting the existence of cellular repair mechanisms. biologists.comnih.gov

The permeabilization of the lysosomal membrane by this compound derivatives can lead to the release of its contents into the cytoplasm. However, the extent and nature of this release are subject to debate and appear to be dependent on the degree of LMP. Research has demonstrated that LLOMe-induced LMP allows for the release of internalized lysosomal markers with a molecular mass below 10,000 Da into the cytosol. biologists.comnih.gov

Conversely, some studies suggest that larger lysosomal hydrolases, such as cathepsins B and L, may not be significantly released into the cytosol following LLOMe-induced LMP. biologists.comnih.gov Instead, these enzymes may be rapidly inactivated and degraded within the permeabilized lysosomes. biologists.comnih.gov This inactivation is thought to be a consequence of the altered lysosomal environment, including the increased pH. biologists.com However, other research indicates that the release of lysosomal proteases, such as cathepsins, into the cytosol is a key event in triggering downstream cell death pathways. scirp.orgnih.gov For instance, in some cell types, LLOMe treatment has been associated with the cytosolic release of cathepsins, which can then participate in the activation of apoptotic cascades. scirp.org

The following table summarizes the differential release of lysosomal components following LMP induced by LLOMe, based on findings from various studies.

Lysosomal ComponentRelease into CytosolSupporting Evidence
Small Molecules (<10 kDa) YesRelease of internalized fluorescent markers of low molecular weight has been observed. biologists.comnih.gov
Protons (H+) YesRapid loss of the lysosomal proton gradient is a hallmark of LLOMe-induced LMP. biologists.comnih.gov
Cathepsin B and L ContradictorySome studies show no significant release, but rather intralysosomal inactivation. biologists.comnih.gov Other studies report cytosolic release. scirp.org
Cathepsin D YesTranslocation of cathepsin D from the lysosome to the cytosol has been reported in some models of LMP-induced apoptosis. nih.gov

Activation of Autophagy and Lysophagy Pathways

In response to the lysosomal damage inflicted by this compound derivatives, cells can activate quality control pathways, most notably autophagy, to remove the damaged organelles and maintain cellular homeostasis.

The selective engulfment and degradation of damaged lysosomes by autophagy is a process termed "lysophagy". news-medical.net Treatment of cells with LLOMe is a well-established method for inducing lysophagy. nih.govresearchgate.net Following lysosomal damage, the cell's autophagic machinery is recruited to the compromised lysosomes, which are then sequestered within double-membraned vesicles called autophagosomes. nih.gov These autophagosomes subsequently fuse with healthy lysosomes, leading to the degradation of the damaged organelle and its contents. nih.gov This process is a critical survival mechanism, as the failure to clear damaged lysosomes can lead to cellular dysfunction and death. nih.govresearchgate.net The induction of autophagosome formation is often observed following LLOMe treatment; however, if the lysosomal damage is too severe, the fusion of autophagosomes with damaged lysosomes can be inhibited, leading to an accumulation of autophagosomes. microbialcell.com

The process of lysophagy is initiated by the cell's ability to sense lysosomal damage. Galectins, a family of cytosolic lectins, play a key role in this process. nih.gov Upon loss of lysosomal membrane integrity, galectins can enter the lysosomal lumen and bind to β-galactoside-containing glycoproteins that are normally sequestered within the lysosome. nih.gov This binding acts as a signal for the recruitment of the autophagy machinery.

Another critical component of the lysophagy machinery is the ubiquitin system. Damaged lysosomes are tagged with ubiquitin, which serves as a recognition signal for autophagy receptors like p62/SQSTM1. researchgate.netnih.gov These receptors then link the ubiquitinated lysosome to the nascent autophagosome, facilitating its engulfment. The activation of the TAK1-AMPK signaling pathway on the surface of damaged lysosomes has also been shown to be a crucial step in the induction of autophagy. nih.gov

The key molecular players in LLOMe-induced lysophagy are outlined in the table below.

Molecular ComponentRole in Lysophagy
Galectins (e.g., Galectin-3, Galectin-9) Sense lysosomal damage by binding to exposed luminal glycoproteins. nih.govnih.gov
Ubiquitin Marks damaged lysosomes for degradation. nih.gov
Autophagy Receptors (e.g., p62/SQSTM1) Recognize ubiquitinated lysosomes and recruit the autophagic machinery. researchgate.netnih.gov
TAK1-AMPK Pathway Activated on damaged lysosomes to promote autophagy induction. nih.gov
Autophagy-related (ATG) proteins Core machinery responsible for the formation of the autophagosome. nih.gov

Modulation of Programmed Cell Death Pathways

When lysosomal damage is extensive and cannot be resolved by repair or lysophagy, this compound derivatives can trigger programmed cell death (PCD) pathways, primarily apoptosis. nih.govnih.govnih.gov The initiation of apoptosis following LLOMe-induced LMP is often linked to the release of lysosomal proteases, particularly cathepsins, into the cytosol, although this remains a point of discussion. scirp.org

In some cellular contexts, cytosolic cathepsins can cleave and activate pro-apoptotic proteins of the Bcl-2 family, such as Bid, leading to mitochondrial outer membrane permeabilization (MOMP). mdpi.com This, in turn, results in the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis. scirp.org LLOMe treatment has been shown to induce the activation of caspase-3 and caspase-9. scirp.org The apoptotic process is characterized by morphological changes such as nuclear condensation and fragmentation. scirp.orgnih.gov

The cell death induced by LLOMe can be attenuated by inhibitors of caspases, highlighting the involvement of this pathway. scirp.orgnih.gov Interestingly, in some instances, inhibitors of cathepsins have also been shown to block LLOMe-induced cell death, supporting the role of these proteases in the apoptotic cascade. nih.gov However, it is important to note that in certain cell types, LLOMe-induced apoptosis appears to be independent of the proteolytic activity of released cathepsins. biologists.comnih.gov The mode of cell death can also shift towards necrosis, particularly at higher concentrations of the lysosomotropic agent. microbialcell.com

Apoptosis Induction and Associated Proteolytic Events

This compound is a well-documented inducer of apoptosis, particularly in cells possessing high levels of the lysosomal thiol protease dipeptidyl peptidase I (DPPI), also known as Cathepsin C. nih.govnih.gov The selective toxicity of this compound is contingent upon its intracellular conversion into membranolytic metabolites. researchgate.netnih.gov Once inside the cell, this compound is processed by DPPI, leading to the formation of (Leu-Leu)n-OMe polymers, where n is greater than or equal to 3. nih.govnih.gov These metabolites are lytic to lysosomal membranes, causing their rupture and the release of their contents into the cytoplasm. scirp.org

The ensuing cell death is not a simple necrotic lysis of the plasma membrane but rather a controlled apoptotic process. researchgate.netnih.gov This is evidenced by the observation of DNA fragmentation, a hallmark of apoptosis, in cells treated with this compound. researchgate.net Specifically, treatment of human myeloid tumor cell lines such as U937, HL60, and THP-1 with the compound leads to the early release of both cytosolic 51Cr and soluble [3H]TdR labeled DNA fragments. researchgate.net This apoptotic process is dependent on an additional zinc-sensitive step that is triggered by the intracellular production of the membranolytic metabolites. researchgate.net The pan-caspase inhibitor z-VAD-fmk can completely inhibit the cytotoxicity induced by this compound, indicating the critical involvement of caspases in the apoptotic pathway. scirp.org

Synergistic Effects with Other Pro-Apoptotic Stimuli

The pro-apoptotic activity of this compound can be significantly enhanced when used in combination with other agents that induce cell death, such as the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). scirp.org Research has demonstrated a synergistic cytotoxic effect between this compound (referred to as LeuLeuOMe in the study) and TRAIL in lung cancer cells, including those that are resistant to TRAIL-induced apoptosis. scirp.org

The two agents induce apoptosis through distinct but converging pathways. scirp.org TRAIL primarily causes mitochondrial damage, a key event in the intrinsic apoptotic pathway. scirp.org In contrast, this compound induces the enlargement and rupture of lysosomes. scirp.org The destabilization of both mitochondria and lysosomes creates a combined pro-apoptotic effect that is more potent than either agent alone. scirp.org This synergy suggests a potential therapeutic strategy for overcoming resistance to TRAIL in cancer cells. scirp.org

The distinct mechanisms are further highlighted by the differential effects of inhibitors. While the pan-caspase inhibitor z-VAD-fmk blocks apoptosis induced by both TRAIL and this compound, the cysteine protease inhibitor E-64d only blocks the cytotoxicity of this compound, confirming the reliance of its apoptotic mechanism on lysosomal cysteine proteases. scirp.org

Inflammasome Activation and Cytokine Secretion Pathways

While this compound is a potent inducer of apoptosis in certain immune cells, it has also been shown to modulate inflammatory pathways, specifically those related to inflammasome activation and cytokine secretion. In a study involving enriched cortical, spinal cord, and cerebellar astrocytes, L-leucyl-L-leucine methyl ester (L-LME) was found to abolish the release of the pro-inflammatory cytokine interleukin-1β (IL-1β). researchgate.net This inhibition was observed when IL-1β release was triggered by various stimuli, including lipopolysaccharide (LPS), zymosan, and Pam3CSK4 in combination with ATP. researchgate.net

This finding suggests that in astrocytes, L-LME can act as an inhibitor of the inflammasome pathway, which is responsible for the processing and secretion of IL-1β. The precise mechanism of this inhibition is not fully elucidated but may be linked to the compound's effects on lysosomal function, as lysosomes can play a role in inflammasome activation. By disrupting lysosomal integrity, L-LME may interfere with the signaling platforms required for inflammasome assembly and activation in these specific cell types.

Selective Biological Responses in Immune Cell Populations

A defining characteristic of this compound is its selective cytotoxicity towards specific populations of immune cells. This selectivity is primarily dictated by the differential expression of the enzyme dipeptidyl peptidase I (DPPI) among various leukocyte subsets.

Preferential Effects on Cytotoxic Lymphocytes

This compound exhibits a marked preference for inducing apoptosis in cytotoxic lymphocytes, including natural killer (NK) cells and CD8+ T cells, while leaving other lymphocytes like helper T cells and B cells functionally intact. nih.govnih.gov This selectivity is attributed to the significantly higher levels of DPPI found in the lysosomes of cytotoxic lymphocytes compared to other cell types. nih.govnih.gov

The abundance of DPPI in these cells leads to a rapid and efficient conversion of this compound into its toxic, membranolytic metabolites, resulting in swift lysosomal breakdown and subsequent apoptosis. nih.govnih.gov This preferential effect has made this compound a valuable tool in immunology research for the selective depletion of cytotoxic lymphocyte populations to study their roles in various immune responses.

Table 1: Cellular and Subcellular Effects of this compound

Cellular/Subcellular Effect Mechanism Affected Cell Types Key Molecular Players
Apoptosis Induction Intracellular conversion to membranolytic metabolites, leading to lysosomal rupture and caspase activation. nih.govresearchgate.netscirp.org Cytotoxic lymphocytes (NK cells, CD8+ T cells), Myeloid tumor cells. nih.govresearchgate.netnih.gov Dipeptidyl peptidase I (DPPI), Caspases. nih.govscirp.org
Synergistic Apoptosis Convergence of lysosomal destabilization (by this compound) and mitochondrial damage (by TRAIL). scirp.org Lung cancer cells (including TRAIL-resistant lines). scirp.org Lysosomal cysteine proteases, Caspases. scirp.org
Inhibition of Cytokine Release Abolishment of IL-1β release in response to inflammatory stimuli. researchgate.net Astrocytes (cortical, spinal cord, cerebellar). researchgate.net Inflammasome components (indirectly). researchgate.net
Selective Cytotoxicity High intracellular concentration of DPPI leads to rapid generation of toxic metabolites. nih.govnih.gov Cytotoxic lymphocytes. nih.govnih.gov Dipeptidyl peptidase I (DPPI). nih.govnih.gov
Endolysosomal Pathway Stress Conversion to membranolytic polymers causes lysosomal membrane permeabilization and rupture. researchgate.netscirp.org Leukocyte subsets with high DPPI activity. nih.govnih.gov (Leu-Leu)n-OMe metabolites. nih.govnih.gov

Induction of Endolysosomal Pathway Stress in Specific Leukocyte Subsets

The primary mechanism of action of this compound involves the induction of severe stress on the endolysosomal pathway. As a lysosomotropic agent, it readily accumulates within the acidic environment of lysosomes. nih.gov Inside these organelles, the catalytic action of DPPI transforms the compound into larger, insoluble polymers that are directly toxic to the lysosomal membrane. nih.govnih.gov

This leads to lysosomal membrane permeabilization and, ultimately, rupture, a process that releases a variety of hydrolytic enzymes and other contents from the lysosomal lumen into the cytosol. scirp.org This release of harmful substances is a major stress signal that triggers the apoptotic cascade. The degree of endolysosomal stress is directly proportional to the concentration of DPPI within the cell, explaining the heightened sensitivity of cytotoxic lymphocytes and certain myeloid cells to this compound.

Intracellular Signal Transduction Pathway Engagement

The engagement of intracellular signal transduction pathways by this compound is a direct consequence of the lysosomal disruption it provokes. The primary signaling event is the activation of the apoptotic cascade.

The release of lysosomal proteases, such as cathepsins, into the cytoplasm following membrane rupture can initiate a proteolytic cascade that activates effector caspases, such as caspase-3. nih.gov The activation of these executioner caspases is a point of no return in the apoptotic process, leading to the cleavage of numerous cellular substrates and the characteristic morphological and biochemical changes of apoptosis. nih.gov

While the downstream effects on the caspase cascade are evident, the specific upstream signaling kinases and transcription factors that may be directly modulated by this compound or its metabolites are less well-defined. The apoptotic signal appears to be primarily initiated by the physical damage to the lysosome and the subsequent release of its contents, rather than through the engagement of specific cell surface receptors or the activation of canonical signaling pathways like the MAPK or NF-κB pathways from the outset. However, the cellular stress induced by lysosomal damage can secondarily activate various stress-response pathways.

In the context of its synergistic effects with TRAIL, this compound's engagement of the lysosomal pathway converges with the TRAIL-induced mitochondrial or intrinsic apoptotic pathway. scirp.org TRAIL binding to its death receptors initiates a signaling cascade that leads to the activation of initiator caspases and mitochondrial outer membrane permeabilization. nih.gov The simultaneous activation of both the lysosomal and mitochondrial pathways leads to a more robust and efficient activation of effector caspases and a stronger pro-apoptotic outcome.

Impact on Calcium Signaling and Cyclic AMP Levels

Research into the effects of this compound derivatives has uncovered significant impacts on intracellular calcium (Ca²⁺) homeostasis, primarily through mechanisms involving lysosomal integrity. The derivative L-leucyl-L-leucine methyl ester (LLOMe), a lysosomotropic agent, has been a key tool in elucidating these processes. nih.govnih.gov

When LLOMe enters a cell, it is converted by the lysosomal thiol protease dipeptidyl peptidase I into a membranolytic compound. nih.gov This conversion leads to lysosomal membrane permeabilization, resulting in the leakage of lysosomal contents, including a significant release of stored calcium into the cytoplasm. embopress.org This sudden increase in cytosolic Ca²⁺ acts as a critical stress signal, initiating a protective cellular response. One of the key downstream events is the formation of stress granules (SGs), which is controlled by a calcium-dependent pathway. The calcium-activated protein ALIX senses the Ca²⁺ leakage from the damaged lysosomes and transduces this signal to promote the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a crucial step in SG assembly. embopress.org

While the link to calcium signaling is well-documented through the action of derivatives like LLOMe, the direct impact of this compound derivatives on cyclic AMP (cAMP) levels is less defined in the current scientific literature. Calcium and cAMP are known as ubiquitous second messengers that can engage in complex crosstalk, and their signaling pathways are often integrated. merckmillipore.com For instance, certain cellular activities are regulated by the interplay between Ca²⁺-stimulated phosphatases and cAMP-dependent protein kinases. merckmillipore.com However, specific studies detailing a primary role for this compound or its direct derivatives in the modulation of cAMP production or degradation are not prominent.

Table 1: Effects of L-leucyl-L-leucine methyl ester (LLOMe) on Calcium-Mediated Cellular Events
Cell LineExperimental ConditionObserved EffectDownstream ConsequenceReference
HEK293T1 mM LLOMe treatment for 1 hourInitiation of eIF2α phosphorylation without cell deathActivation of cytoprotective stress granule formation embopress.org
U2OS2 mM LLOMe treatment for 30 minutesInitiation of eIF2α phosphorylation and onset of cell deathInduction of both stress response and cell death pathways embopress.org

Role in Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase C (PKC) Pathways

Derivatives of this compound, particularly proteasome inhibitors like MG132 (Z-Leu-Leu-Leu-al), have been shown to be potent modulators of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways. The MAPK family, which includes key kinases such as ERK, p38, and JNK, is central to cellular processes like proliferation, differentiation, stress response, and apoptosis. nih.gov

Studies have demonstrated that MG132 can activate MAPK signaling pathways to drive apoptosis in cancer cells. nih.gov In human umbilical vein endothelial cells, MG132 induces the phosphorylation of p38 MAPK, MEK, and JNK. nih.gov Specifically, the upregulation of growth-related oncogene protein-alpha (GRO-alpha) by MG132 was found to be dependent on the activation of p38 MAPK. nih.gov Further research in glioblastoma cells showed that MG132-induced expression of the pro-apoptotic protein NAG-1 is mediated by the p38 MAPK pathway, while inhibitors of JNK, MEK, and PKC had no effect on this specific outcome. aacrjournals.org However, the effect of proteasome inhibitors on MAPK signaling can be complex; in fibroblasts, MG132 treatment has been observed to reduce the phosphorylation of ERK and its upstream kinase MEK, suggesting a systemic perturbation of the pathway. plos.org

The role of these derivatives in relation to the Protein Kinase C (PKC) pathway is often linked to their effects on calpains, which are calcium-dependent proteases. Calpeptin, a calpain inhibitor, is a relevant derivative in this context. PKC has been identified as a substrate for calpain, and the proteolytic activity of calpain has been implicated in the regulation of PKC activity. nih.gov However, the interaction is not straightforward. One study found that calpeptin did not block the activation of purified PKC by Ca²⁺ and phosphatidylserine, suggesting that while calpain may regulate PKC through cleavage, calpeptin does not inhibit the kinase's fundamental activation mechanism. nih.gov In studies involving the proteasome inhibitor MG132, the inhibition of PKC did not alter the induction of NAG-1, indicating that in this specific context, the observed MAPK activation occurs independently of the PKC pathway. aacrjournals.org

Table 2: Effects of this compound Derivatives on MAPK and PKC Pathway Components
DerivativeCell LineTarget Pathway ComponentObserved EffectReference
MG132U87 Glioblastomap38 MAPKActivation, leading to NAG-1 expression aacrjournals.org
MG132A375 MelanomaMAPK SignalingActivation, contributing to apoptosis nih.gov
MG132Human Umbilical Vein Endothelial Cells (HUVEC)p38 MAPK, MEK, JNKIncreased phosphorylation nih.gov
MG132NIH 3T3 FibroblastsERK, MEKReduced phosphorylation plos.org
MG132U87 GlioblastomaPKCInhibition of PKC had no effect on MG132-induced NAG-1 expression aacrjournals.org
CalpeptinRabbit Skeletal Muscle (purified enzymes)PKCDid not block the activation of purified PKC nih.gov

Research Methodologies for Investigating Z Leu Leu Methyl Ester and Its Derivatives

In Vitro Cellular and Biochemical Assays

A variety of in vitro assays are fundamental to understanding the dose-dependent and time-course effects of Z-Leu-Leu methyl ester on cell populations. These assays provide critical data on cytotoxicity, lysosomal function, protease activity, protein expression, and cellular phenotypes.

Quantitative Assessment of Cell Viability and Cytotoxicity

Determining the cytotoxic effects of this compound across different cell types is a primary step in its characterization. Assays that measure metabolic activity are commonly employed as indicators of cell viability.

One such method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . In this colorimetric assay, viable cells with active metabolism reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced, which is quantified by measuring the absorbance at a specific wavelength, is directly proportional to the number of living cells.

Another widely used method is the alamarBlue™ assay . This assay utilizes the reducing power of living cells to convert resazurin, a blue and non-fluorescent dye, to the pink and highly fluorescent resorufin. The fluorescence intensity is a measure of the number of viable cells.

These assays are crucial for determining the half-maximal inhibitory concentration (IC50) of this compound in various cell lines, revealing its selective toxicity. For instance, studies have shown that this compound is highly toxic to cytotoxic lymphocytes, including natural killer (NK) cells and cytotoxic T lymphocytes (CTLs), while other cell types, such as helper T cells and B cells in humans, remain functionally intact. nih.govnih.gov However, the cell-type specificity can differ between species, as murine B cells have been found to be sensitive to this compound. nih.gov

Cell TypeAssayEndpointFindingCitation
Murine SplenocytesFlow CytometryCell ViabilityCD8+ cells are the most sensitive to this compound. nih.gov
Human LymphocytesNot SpecifiedCytotoxicitySelectively kills cytotoxic lymphocytes. nih.gov
Human Peripheral Blood B CellsNot SpecifiedCytotoxicityFunctionally intact after treatment. nih.gov

Lysosomal Integrity Assays Utilizing Fluorescent Probes

The primary mechanism of this compound-induced cell death involves the disruption of lysosomal membranes. Several fluorescent probes are employed to monitor lysosomal integrity.

Acridine Orange (AO) is a lysosomotropic weak base that accumulates in acidic compartments like lysosomes, where it forms aggregates that emit red fluorescence. Upon lysosomal membrane permeabilization (LMP), the proton gradient is lost, and AO is released into the cytoplasm and nucleus, where it exists as monomers and emits green fluorescence. A shift from red to green fluorescence is therefore indicative of lysosomal damage.

LysoTracker dyes are another class of fluorescent acidotropic probes that selectively accumulate in acidic organelles. A decrease in LysoTracker staining intensity signifies a loss of the acidic environment within the lysosome, a direct consequence of membrane disruption.

Galectin-3 is a cytosolic protein that has been identified as a marker for lysosomal damage. Upon rupture of the lysosomal membrane, galectin-3 is recruited to the damaged organelle. Immunofluorescence staining for galectin-3 can, therefore, be used to visualize and quantify lysosomal damage.

These assays have been instrumental in demonstrating that this compound's toxicity is mediated by its conversion within the lysosome by the protease dipeptidyl peptidase I into a membranolytic product, (Leu-Leu)n-OMe, which leads to LMP.

Spectrophotometric and Fluorometric Protease Activity Determinations

Given that the activation of this compound is dependent on the lysosomal protease dipeptidyl peptidase I (DPPI), also known as cathepsin C, assays to measure its activity are crucial.

Fluorometric assays are commonly used to determine the activity of cathepsins. These assays typically employ a specific peptide substrate that is conjugated to a fluorescent reporter molecule. When the enzyme cleaves the peptide, the fluorophore is released, resulting in an increase in fluorescence that can be measured over time. For DPPI, a substrate such as Gly-Phe-β-naphthylamide can be used.

Spectrophotometric assays can also be employed, often using a chromogenic substrate. The cleavage of the substrate by the protease releases a chromophore, leading to a change in absorbance that can be quantified. For instance, a chromogenic peptide substrate for cathepsin C is Gly-Phe-p-nitroanilide, where the cleavage releases p-nitroaniline, which can be detected by its absorbance at 405 nm. bmrservice.com

These assays can be used to compare the levels of DPPI activity in different cell types, which has been shown to correlate with their sensitivity to this compound. nih.gov For example, cytotoxic lymphocytes have significantly higher levels of DPPI compared to other cell types, explaining their selective susceptibility. nih.gov

EnzymeAssay TypeSubstrateDetection MethodCitation
Dipeptidyl Peptidase I (Cathepsin C)FluorometricGly-Phe-β-naphthylamideFluorescence measurement
Dipeptidyl Peptidase I (Cathepsin C)SpectrophotometricGly-Phe-p-nitroanilideAbsorbance at 405 nm bmrservice.com
Cathepsin LFluorometricFR-AFCFluorescence (Ex/Em = 400/505 nm) abcam.cn

Immunoblotting for Protein Expression and Post-Translational Modifications

Immunoblotting , or Western blotting, is a powerful technique to investigate the effects of this compound on the expression levels and post-translational modifications of specific proteins. This method involves separating proteins from cell lysates by gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the protein of interest.

While comprehensive studies on global protein expression changes following this compound treatment are limited, this technique can be used to examine key proteins involved in cell death pathways, lysosomal function, and stress responses.

A notable application of immunoblotting in the context of this compound research has been the investigation of post-translational modifications. For instance, it has been demonstrated that this compound treatment enhances the LRRK2-mediated phosphorylation of Rab10 and Rab12. medchemexpress.com This finding suggests that this compound-induced lysosomal stress can trigger specific signaling pathways.

Flow Cytometric Analysis of Cellular Phenotypes

Flow cytometry is an indispensable tool for analyzing the heterogeneous responses of cell populations to this compound. This technique allows for the rapid, multi-parameter analysis of individual cells in suspension. Cells are labeled with fluorescently tagged antibodies against specific cell surface or intracellular proteins (CD markers), and as they pass through a laser beam, the emitted fluorescence is detected.

Flow cytometry has been crucial in defining the cell-type specificity of this compound's cytotoxic effects. By staining lymphocyte populations with antibodies against markers such as CD3 (T cells), CD4 (helper T cells), CD8 (cytotoxic T cells), and CD19 (B cells), researchers can precisely quantify the depletion of specific subsets after treatment. nih.gov

For example, a study on murine splenocytes used flow cytometry to demonstrate that CD8+ cells were the most sensitive to this compound, while CD19+ B cells were also susceptible, a finding that contrasts with the resistance of human B cells. nih.gov This highlights the importance of flow cytometry in dissecting the nuanced effects of this compound on different immune cell populations.

Cell PopulationMarkers UsedTechniqueFindingCitation
Murine SplenocytesCD3, CD8, CD19Flow CytometryCD8+ cells are most sensitive; CD19+ cells are also sensitive. nih.gov
Human T-Lymphocyte SubsetsCD4, CD8Flow CytometryAnalysis of changes in T-cell subsets after treatment. nih.gov

Advanced Microscopy for Subcellular Dynamics

Visualizing the subcellular events triggered by this compound is critical for a complete understanding of its mechanism of action. Advanced microscopy techniques provide the spatial and temporal resolution necessary to observe these dynamic processes in living or fixed cells.

Fluorescence microscopy , particularly confocal microscopy , is widely used to study the effects of this compound on lysosomal morphology and integrity. By using the fluorescent probes described in section 5.1.2 (e.g., Acridine Orange, LysoTracker, and fluorescently tagged galectin-3), researchers can visualize the disruption of lysosomes in real-time in live cells or with high resolution in fixed cells. These techniques can reveal changes in lysosomal size, shape, and distribution, as well as the precise moment of membrane permeabilization.

While specific studies applying super-resolution microscopy techniques to this compound are not yet prevalent, these methods hold great promise for future investigations. Techniques such as interferometric photoactivated localization microscopy (iPALM) could potentially be used to visualize the interaction of the membranolytic (Leu-Leu)n-OMe polymers with the lysosomal membrane at the nanoscale, providing unprecedented detail of the disruption process. nih.gov

These advanced imaging approaches, combined with the quantitative data from cellular and biochemical assays, provide a comprehensive picture of the cellular response to this compound.

Confocal Imaging for Organelle Morphological Changes

Confocal imaging is a vital technique for investigating the subcellular effects of this compound, offering high-resolution, three-dimensional visualization of organelle morphology within intact cells. This methodology is particularly crucial for observing the dynamic changes in organelles, such as lysosomes, in response to treatment with this dipeptide methyl ester. Studies have utilized confocal laser scanning microscopy to monitor the integrity and structure of lysosomes, which are the primary targets of this compound.

In investigations involving the effects of lysosomotropic agents, confocal microscopy can be employed to visualize lysosomes labeled with fluorescent dyes. For instance, in studies on Trypanosoma brucei, this compound was shown to induce significant morphological changes in lysosomes, leading to their destabilization. nih.gov Confocal imaging allows for the precise tracking of these changes, such as swelling and fusion of these organelles, providing critical insights into the compound's mechanism of action at the cellular level. nih.gov

Advanced confocal imaging techniques can be integrated with other microscopy methods to provide a more comprehensive understanding of organelle dynamics. For example, a combination of live-cell fluorescence microscopy and three-dimensional electron microscopy, guided by confocal imaging, can reveal the ultrastructural details of organelle interactions, such as the contact sites between the endoplasmic reticulum and lysosomes. nih.gov This correlative approach enables researchers to link the dynamic behavior of organelles observed with confocal microscopy to high-resolution structural information.

The data obtained from confocal imaging can be quantified to provide statistical insights into the effects of this compound on organelle morphology. Parameters such as organelle size, shape, and number can be measured from the acquired z-stacks of images.

Table 1: Applications of Confocal Imaging in Studying Organelle Morphology

ApplicationDescriptionKey Findings
Lysosomal Integrity Visualization of lysosomal morphology and membrane stability in response to this compound.The compound induces swelling and fusion of lysosomes, leading to their destabilization. nih.gov
Organelle Dynamics Live-cell imaging to track the movement and interactions of organelles.Allows for the observation of dynamic changes in lysosomal positioning and contact with other organelles. nih.gov
3D Reconstruction Generation of three-dimensional models of organelles to assess volumetric and shape changes.Provides a detailed spatial understanding of the morphological alterations induced by the compound. nih.gov

Visualization of Autophagosome Formation and Lysosomal Trafficking

The process of autophagy, a cellular recycling mechanism, and its interplay with lysosomal function are significantly impacted by this compound. The visualization of autophagosome formation and their subsequent trafficking to fuse with lysosomes is a key area of investigation. Autophagy involves the formation of double-membraned vesicles called autophagosomes, which engulf cytoplasmic components and deliver them to lysosomes for degradation. nih.govresearchgate.net

Studies have shown that treatment with this compound can lead to an increase in the number of autophagosomes within the cell. nih.gov This observation could suggest either an induction of autophagy or an impairment in the fusion of autophagosomes with lysosomes. nih.gov Given that this compound disrupts lysosomal function, the latter explanation is highly plausible, as functional lysosomes are required for the final steps of the autophagy pathway. nih.gov

Fluorescence microscopy techniques are central to visualizing these processes. Cells can be transfected with proteins like GFP-LC3, which localizes to autophagosome membranes, allowing for their tracking. Lysosomes can be simultaneously labeled with fluorescent dyes or antibodies against lysosomal membrane proteins. The colocalization of these markers is then assessed to determine the extent of autophagosome-lysosome fusion.

Research on related compounds, such as leucine (B10760876), has indicated that it can influence the fusion of autophagosomes and lysosomes. uky.edu While this compound is a dipeptide, the role of its constituent amino acids in these cellular processes is an area of active research.

Table 2: Methods for Visualizing Autophagy and Lysosomal Trafficking

MethodDescriptionInformation Gained
Fluorescence Microscopy Use of fluorescently tagged proteins (e.g., GFP-LC3) and lysosomal markers to visualize autophagosomes and lysosomes.Allows for the quantification of autophagosome number and the assessment of their colocalization with lysosomes. nih.gov
Live-Cell Imaging Time-lapse microscopy to track the movement and fusion events of autophagosomes and lysosomes in real-time.Provides dynamic information on the trafficking of autophagosomes and their interactions with lysosomes. nih.gov
Electron Microscopy High-resolution imaging to visualize the ultrastructure of autophagosomes and autolysosomes.Confirms the presence of double-membraned autophagosomes and their fusion with lysosomes to form autolysosomes.

Biophysical and Computational Approaches

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution, making it well-suited for studying the conformational preferences of this compound and its derivatives. High-resolution proton NMR spectra can provide detailed information about the chemical environment of each proton in the molecule. nih.gov

Two-dimensional NMR techniques, such as Correlated Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly valuable. COSY experiments identify protons that are coupled through chemical bonds, while NOESY reveals protons that are close to each other in space, providing crucial distance constraints for conformational analysis. nih.gov By analyzing the J-coupling constants and NOE correlations, researchers can deduce the preferred conformations of the dipeptide in different solvent environments. nih.gov For instance, studies on similar peptides have shown that they can exist as a mixture of extended conformers in solvents like dimethylsulfoxide, while adopting more structured helical conformations in other solvents. nih.gov

Isotope labeling, where specific atoms in the molecule are replaced with their heavier isotopes (e.g., 13C or 15N), can further enhance the resolution and information content of NMR spectra, especially for studying interactions with larger molecules. isotope.comresearchgate.net

Table 3: NMR Techniques for Conformational Analysis

NMR TechniquePurposeInformation Obtained
1D Proton NMR Provides information on the chemical environment of protons.Reveals the presence of different conformers and their relative populations. mdpi.com
2D COSY Identifies scalar-coupled protons.Helps in the assignment of proton resonances to specific amino acid residues. nih.gov
2D NOESY/ROESY Detects through-space proton-proton interactions.Provides distance constraints that are used to define the three-dimensional structure of the molecule. nih.govnih.gov
Isotope Labeling Enhances spectral resolution and allows for the study of specific sites.Facilitates the study of ligand-protein interactions by selectively labeling the dipeptide. isotope.comresearchgate.net

Molecular Modeling and Dynamics Simulations of Ligand-Protein Interactions

Molecular modeling and dynamics simulations are computational techniques that provide insights into the interactions between a ligand, such as this compound, and its protein targets at an atomic level. nih.gov These methods are crucial for understanding the molecular basis of the dipeptide's biological activity.

Molecular docking is a computational method used to predict the preferred binding orientation of a ligand to a protein. researchgate.net This technique can be used to model the interaction of this compound with enzymes like dipeptidyl peptidase I (DPPI), which is known to be involved in its mechanism of action. nih.gov The docking process generates various possible binding poses, which are then scored based on their predicted binding affinity. researchgate.net

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein interaction. frontiersin.org Starting from a docked complex, MD simulations can track the movements of both the ligand and the protein over time, revealing the stability of the binding mode and identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. nih.govresearchgate.net These simulations can also shed light on how the binding of this compound might induce conformational changes in the target protein. nih.gov

Table 4: Computational Approaches for Studying Ligand-Protein Interactions

Computational MethodDescriptionKey Insights
Molecular Docking Predicts the binding pose of a ligand within the active site of a protein.Identifies potential binding modes and key interacting residues. researchgate.net
Molecular Dynamics (MD) Simulations Simulates the time-dependent behavior of a ligand-protein complex.Reveals the stability of the binding interaction and the dynamic nature of the complex. frontiersin.orgresearchgate.net
Free Energy Calculations Estimates the binding affinity between a ligand and a protein.Provides a quantitative measure of the strength of the interaction. nih.gov

Characterization of Dipeptide Transport Mechanisms and Receptors

The cellular uptake of this compound is a critical first step for its biological activity. Research has shown that this dipeptide is incorporated into lymphocytes and monocytes through a specific transport system. nih.gov This transport mechanism has been characterized as a saturable, facilitated process, distinguishing it from previously known mammalian dipeptide transporters. nih.gov

Studies investigating this transport system have revealed its specificity for dipeptides composed of L-stereoisomer amino acids. nih.gov Furthermore, the efficiency of transport is enhanced by the presence of a hydrophobic ester or amide group at the C-terminus of the dipeptide, a feature present in this compound. nih.gov

Competitive inhibition assays have been instrumental in characterizing this transporter. In these experiments, the uptake of a radiolabeled form of Leu-Leu-OMe is measured in the presence of other, non-labeled dipeptides. Dipeptides that are also substrates for the transporter will compete with the radiolabeled compound, leading to a reduction in its uptake. This approach has been used to identify other dipeptide derivatives that interact with the same transport system. nih.gov

The expression levels of this novel dipeptide transporter appear to vary among different lymphocyte subpopulations. For example, natural killer (NK) cells and T8-enriched peripheral blood lymphocytes exhibit significantly higher rates of Leu-Leu-OMe uptake compared to T4-enriched lymphocytes. nih.gov This differential expression may contribute to the selective effects of this compound on certain immune cell populations.

Table 5: Characteristics of the this compound Transport System

CharacteristicDescriptionExperimental Evidence
Transport Mechanism Facilitated, saturable transport.Uptake follows Michaelis-Menten kinetics. nih.gov
Substrate Specificity Specific for dipeptides with L-stereoisomer amino acids and a hydrophobic C-terminus.Enhanced uptake of dipeptides with these features. nih.gov
Competitive Inhibition Uptake can be competitively inhibited by other dipeptide esters and amides.Reduced uptake of radiolabeled Leu-Leu-OMe in the presence of competitors. nih.gov
Cell-Type Specificity Higher rates of uptake in cytotoxic lymphocytes (NK cells, T8 cells).Differential uptake rates observed between lymphocyte subpopulations. nih.gov

Future Directions and Emerging Research Avenues for Z Leu Leu Methyl Ester Analogs

Development of Highly Selective Protease Inhibitors for Defined Targets

The dipeptidyl scaffold of Z-Leu-Leu methyl ester has been a fertile starting point for designing highly selective inhibitors of various proteases, particularly those within the calpain and cathepsin families. A significant challenge in this field has been achieving isoform-specific inhibition to minimize off-target effects.

Researchers are increasingly focusing on modifying the P2 and P3 domains of the inhibitor structure to enhance selectivity. For instance, novel epoxide-based inhibitors have been synthesized to display improved selectivity and potency towards calpain-1 over other proteases like cathepsin B. This approach combines phenotypical drug screening with target-based computational methods to refine the molecular structure for optimal target engagement.

Furthermore, the development of irreversible alkyne-based inhibitors is being explored as a strategy to achieve potent and selective inhibition of cysteine cathepsins. By replacing the nitrile warhead in existing dipeptide nitrile inhibitors with an alkyne, researchers aim to create inhibitors with enhanced and more durable target engagement. A key aspect of this research is the stereochemically controlled synthesis to ensure the homogeneity and specificity of the final compounds.

The table below summarizes key structural modifications and their impact on protease selectivity.

Analog Type Structural Modification Target Protease Impact on Selectivity
Epoxide-basedModification of P2 and P3 domainsCalpain-1Improved selectivity over cathepsin B
Dipeptide AlkynesReplacement of nitrile with alkyne warheadCysteine CathepsinsPotent and irreversible inhibition
Arylaminoethyl amidesOptimization of P1 pocket and N-aryl groupCathepsin SPotent and selective noncovalent inhibition

Deeper Elucidation of Lysosome-Mediated Cellular Homeostasis Mechanisms

Analogs of this compound, particularly L-leucyl-L-leucine methyl ester (Leu-Leu-OMe), are well-established lysosomotropic agents. These compounds selectively accumulate in lysosomes and can induce lysosomal membrane permeabilization (LMP), leading to the release of cathepsins and other hydrolases into the cytosol, ultimately triggering cell death. researchgate.net This property has made them invaluable tools for studying the role of lysosomes in maintaining cellular homeostasis. nih.govresearchgate.net

Future research will likely focus on using a panel of this compound analogs with varying degrees of lipophilicity and basicity to dissect the finer points of lysosomal stability and its role in cellular signaling. By modulating the extent and kinetics of LMP, researchers can better understand the downstream consequences of lysosomal dysfunction, including the activation of compensatory mechanisms versus the initiation of cell death cascades. researchgate.net

The use of these analogs in combination with other cellular stressors can also provide insights into the interplay between lysosomal integrity and other organelles, such as mitochondria. Understanding how lysosomal destabilization impacts broader cellular homeostasis is a key area of ongoing investigation. mdpi.com

Exploration of Immunomodulatory Applications in Preclinical Models

The immunomodulatory potential of compounds structurally related to this compound, such as dipeptidyl peptidase-4 (DPP-4) inhibitors, is a growing area of interest. DPP-4 is expressed on various immune cells, including T-cells and B-cells, and plays a role in their activation and function. nih.govnih.gov

Preclinical studies using DPP-4 inhibitors in animal models of autoimmune diseases have shown promising results. For instance, in models of autoimmune diabetes, DPP-4 inhibition has been shown to down-regulate the Th1-like phenotype, increase Th2-type cytokines, and stimulate the proliferation of regulatory T-cells (Tregs). nih.gov These effects suggest a potential for these compounds to restore immune balance in autoimmune conditions. frontiersin.org

Further research is needed to explore whether this compound analogs that target other proteases, such as cathepsins, also possess immunomodulatory properties. Given the role of cathepsins in antigen presentation, inhibitors based on the Z-Leu-Leu scaffold could potentially interfere with the activation of autoreactive T-cells.

Investigation into Therapeutic Potential in Disease Models

The development of protease inhibitors and lysosomotropic agents based on the this compound scaffold has opened up avenues for investigating their therapeutic potential in a range of diseases.

Preclinical Research in Oncology Models

The proteasome inhibitor MG-132, which is based on a Z-Leu-Leu-Leu aldehyde structure, has demonstrated significant anti-cancer activity in preclinical models of glioblastoma. nih.govscbt.comhellobio.com Studies have shown that MG-132 can induce selective apoptosis in glioblastoma cells by inhibiting critical survival pathways like PI3K/Akt and NF-κB. nih.gov Furthermore, MG-132 has been observed to enhance the efficacy of conventional chemotherapeutics, suggesting its potential as an adjuvant therapy. nih.gov The table below presents findings from a preclinical study on MG-132 in C6 glioma cells. nih.gov

Parameter Observation Mechanism of Action
Cell ProliferationTime- and dose-dependent inhibitionInduction of apoptosis
Proteasome ActivitySuppressed by approximately 70% at 3 hoursInhibition of chymotrypsin-like activity
Apoptotic ProteinsDown-regulation of Bcl-2 and XIAP, up-regulation of Bax and caspase-3Activation of apoptotic cascade
Oxidative StressMore than 5-fold increase in reactive oxygen speciesContribution to apoptosis induction

Preclinical Research in Neurodegenerative Disease Models

Calpain and cathepsin inhibitors derived from the Z-Leu-Leu scaffold are being actively investigated for their therapeutic potential in neurodegenerative diseases. Overactivation of calpains has been implicated in the pathology of spinal cord injury and spinocerebellar ataxia. nih.govmdpi.comnih.govmdpi.com

In a canine model of spinal cord injury, a selective calpain inhibitor demonstrated neuroprotective effects, reducing neuronal loss and microglial cell infiltration. mdpi.combohrium.com Similarly, in a zebrafish model of spinocerebellar ataxia type 3, a novel calpain inhibitor was shown to improve motor function and decrease the formation of protein aggregates. mdpi.com These studies highlight the potential of targeting calpains to mitigate the neurodegenerative processes in these conditions.

Preclinical Research in Inflammatory and Autoimmune Disease Models

The role of cathepsins in the pathogenesis of autoimmune diseases has made them attractive therapeutic targets. Cathepsin S, in particular, is crucial for antigen presentation by major histocompatibility complex (MHC) class II molecules. plos.orgnih.gov

In a murine model of multiple sclerosis, experimental autoimmune encephalomyelitis (EAE), inhibitors of cathepsin S have been shown to attenuate the disease. plos.orgnih.gov By blocking the processing and presentation of autoantigens, these inhibitors can prevent the activation of pathogenic T-cells. plos.orgnih.gov

Similarly, in collagen-induced arthritis (CIA) models, which mimic human rheumatoid arthritis, the therapeutic potential of targeting the immune response to type II collagen is being explored. nih.govnih.govmdbioproducts.come-jyms.orgcreative-biolabs.com Analog peptides designed to suppress the T-cell response to collagen have shown efficacy in these models, suggesting that protease inhibitors based on the Z-Leu-Leu scaffold could be developed to modulate the autoimmune response in rheumatoid arthritis. nih.gov Furthermore, the immunomodulatory effects of DPP-4 inhibitors in preclinical models of autoimmune diabetes point towards a broader applicability of related compounds in treating autoimmune disorders. nih.govdovepress.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.